molecular formula C23H31N3O2 B251491 2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

Katalognummer B251491
Molekulargewicht: 381.5 g/mol
InChI-Schlüssel: NKSOFMGQVQTAIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the Janus Kinase (JAK) family of enzymes, which play a crucial role in the regulation of immune response and inflammation. In recent years, there has been significant interest in the development of TYK2 inhibitors as a potential treatment for autoimmune diseases and other inflammatory conditions.

Wirkmechanismus

2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a selective inhibitor of the TYK2 enzyme, which plays a crucial role in the signaling pathways that regulate immune response and inflammation. By inhibiting TYK2, 2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is able to reduce the production of pro-inflammatory cytokines and other immune system mediators, thereby reducing inflammation and potentially improving disease outcomes.
Biochemical and physiological effects:
Studies have shown that 2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is able to effectively inhibit TYK2 activity in vitro and in vivo, leading to a reduction in pro-inflammatory cytokine production and other immune system mediators. In preclinical models, 2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide has been shown to be effective in reducing inflammation and improving disease outcomes in a variety of autoimmune disease models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the key advantages of 2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is its selectivity for the TYK2 enzyme, which reduces the potential for off-target effects and toxicity. However, like all experimental compounds, 2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide has some limitations. For example, its efficacy and safety in humans have not yet been fully established, and further studies will be needed to determine its optimal dosing and administration regimens.

Zukünftige Richtungen

There are numerous potential future directions for research on 2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide. Some of the key areas of interest include:
1. Further preclinical studies to investigate the efficacy and safety of 2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide in a variety of autoimmune disease models.
2. Clinical trials to evaluate the safety and efficacy of 2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide in humans, with a particular focus on its potential as a treatment for autoimmune diseases.
3. Studies to investigate the potential of 2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide in combination with other therapies, such as biologics or other small molecule inhibitors.
4. Investigations into the potential of TYK2 inhibitors in other disease areas, such as cancer or infectious diseases.
In conclusion, 2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a promising small molecule inhibitor with the potential to be an effective treatment for autoimmune diseases and other inflammatory conditions. While further research is needed to fully establish its safety and efficacy, the compound represents an exciting new avenue for the development of novel therapeutics in this area.

Synthesemethoden

The synthesis of 2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide involves a multi-step process that begins with the preparation of the key intermediate, 4-(butan-2-yl)phenol. This intermediate is then coupled with 4-(4-methylpiperazin-1-yl)aniline in the presence of a coupling agent to yield the desired product, 2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide. The final compound is then purified using standard chromatographic techniques.

Wissenschaftliche Forschungsanwendungen

2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide has been the subject of extensive scientific research, with numerous studies investigating its potential therapeutic applications. In particular, there has been significant interest in its potential as a treatment for autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Eigenschaften

Molekularformel

C23H31N3O2

Molekulargewicht

381.5 g/mol

IUPAC-Name

2-(4-butan-2-ylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C23H31N3O2/c1-4-18(2)19-5-11-22(12-6-19)28-17-23(27)24-20-7-9-21(10-8-20)26-15-13-25(3)14-16-26/h5-12,18H,4,13-17H2,1-3H3,(H,24,27)

InChI-Schlüssel

NKSOFMGQVQTAIG-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C

Kanonische SMILES

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.